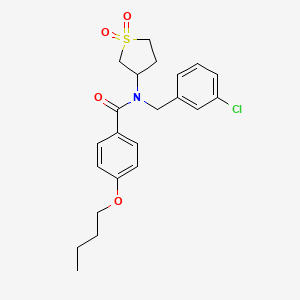![molecular formula C20H16N4O4S B11584827 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B11584827.png)
2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced onto the thiazolo[3,2-b][1,2,4]triazole ring.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
作用機序
2-(4-{(Z)-[2-(2-メトキシフェニル)-6-オキソ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5(6H)-イリデン]メチル}フェノキシ)アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらします。正確な経路と標的は、化合物が使用される特定の用途とコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
- 2-(4-{(Z)-[2-(2-メトキシフェニル)-6-オキソ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5(6H)-イリデン]メチル}フェノキシ)エタノール
- 2-(4-{(Z)-[2-(2-メトキシフェニル)-6-オキソ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5(6H)-イリデン]メチル}フェノキシ)プロパン酸
独自性
2-(4-{(Z)-[2-(2-メトキシフェニル)-6-オキソ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5(6H)-イリデン]メチル}フェノキシ)アセトアミドの独自性は、その特定の官能基と構造内の原子の配置にあります。この独自の構成は、様々な用途に役立つ、明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)ethanol
- 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)propanoic acid
Uniqueness
The uniqueness of 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide lies in its specific functional groups and the arrangement of atoms within its structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C20H16N4O4S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
2-[4-[(Z)-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H16N4O4S/c1-27-15-5-3-2-4-14(15)18-22-20-24(23-18)19(26)16(29-20)10-12-6-8-13(9-7-12)28-11-17(21)25/h2-10H,11H2,1H3,(H2,21,25)/b16-10- |
InChIキー |
QPHGDFKVOJHDAV-YBEGLDIGSA-N |
異性体SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2 |
正規SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B11584752.png)

![5-Acetyl-2-amino-4-(2,4-dichlorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B11584761.png)
![N-(4-chlorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11584767.png)
![7-(2-fluorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11584773.png)
![Ethyl [(6-nitroquinolin-8-yl)oxy]acetate](/img/structure/B11584779.png)
![(3Z)-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11584781.png)
![(2E)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11584788.png)
![{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11584797.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-N'-(4-nitrophenyl)ethane-1,2-diamine](/img/structure/B11584809.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584819.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584821.png)
![1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11584831.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B11584839.png)
